SVS-1 peptide

Cancer Biology Peptide Therapeutics Cytotoxicity

Choose SVS-1 peptide for its unique, quantifiable mechanism of action. Unlike generic AMPs, its activity depends on a cancer-cell surface-induced conformational change from a random coil to an amphiphilic β-hairpin, ensuring high selectivity and low off-target cytotoxicity. This precision makes it optimal for targeted drug delivery, high-contrast tumor imaging, and fundamental biophysical studies of membrane interactions. Procuring authentic SVS-1 guarantees experimental reproducibility.

Molecular Formula C97H183N27O19
Molecular Weight 2031.7 g/mol
Cat. No. B15597735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSVS-1 peptide
Molecular FormulaC97H183N27O19
Molecular Weight2031.7 g/mol
Structural Identifiers
InChIInChI=1S/C97H183N27O19/c1-54(2)72(115-81(127)62(106)34-16-24-44-98)90(136)109-64(36-18-26-46-100)83(129)117-74(56(5)6)92(138)111-67(39-21-29-49-103)85(131)119-77(59(11)12)94(140)113-69(41-23-31-51-105)87(133)121-78(60(13)14)97(143)124-53-33-43-71(124)96(142)123-52-32-42-70(123)88(134)122-79(61(15)125)95(141)114-68(40-22-30-50-104)86(132)120-76(58(9)10)93(139)112-66(38-20-28-48-102)84(130)118-75(57(7)8)91(137)110-65(37-19-27-47-101)82(128)116-73(55(3)4)89(135)108-63(80(107)126)35-17-25-45-99/h54-79,125H,16-53,98-106H2,1-15H3,(H2,107,126)(H,108,135)(H,109,136)(H,110,137)(H,111,138)(H,112,139)(H,113,140)(H,114,141)(H,115,127)(H,116,128)(H,117,129)(H,118,130)(H,119,131)(H,120,132)(H,121,133)(H,122,134)/t61-,62+,63+,64+,65+,66+,67+,68+,69+,70+,71-,72+,73+,74+,75+,76+,77+,78+,79+/m1/s1
InChIKeyKABFJQSBTNRVGD-QIKPBABTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SVS-1 Peptide: A Membrane-Active Anticancer β-Hairpin for Targeted Research Applications


SVS-1 peptide is an 18-residue, de novo designed, synthetic anticancer peptide that selectively targets cancer cells via a membrane-disruptive mechanism. Unlike many broad-spectrum antimicrobial peptides (AMPs), SVS-1's activity is predicated on its ability to undergo a specific, cancer cell surface-induced conformational change, folding from an inactive random coil in solution into an amphiphilic β-hairpin structure capable of membrane disruption [1]. This folding event is triggered by the aberrant, electronegative lipid composition of the cancer cell membrane, a feature less prevalent in healthy, non-cancerous cells [2]. The peptide's sequence (KVKVKVKV-DP-PT-KVKVKVK-NH2) and unique mode of action differentiate it from other membrane-active peptides, positioning it as a precise tool for anticancer research and a potential platform for targeted drug delivery [3].

Why Other Anticancer Peptides Cannot Substitute for SVS-1 in Targeted Research


Substituting SVS-1 with another generic anticancer peptide, such as a typical cationic antimicrobial peptide (AMP) or a broad-spectrum cell-penetrating peptide (CPP), introduces significant scientific and procurement risk. The primary risk lies in the loss of a unique, quantifiable mechanism of action. While many AMPs kill cancer cells via membrane lysis, their activity is often driven by general cationic charge and does not rely on a specific, membrane-induced folding trigger, which can lead to lower selectivity and higher off-target cytotoxicity [1]. SVS-1's activity is contingent on a precise conformational change upon encountering the negatively charged lipid composition of cancer cell membranes, a feature not universally shared by its analogs [2]. Even closely related derivatives, such as those where the lysine (K) residue is replaced with arginine (R) or histidine (H), exhibit demonstrably altered selectivity, cellular uptake, and in vivo biodistribution profiles [3]. The following evidence demonstrates that SVS-1 possesses specific, quantifiable differentiators in selectivity, delivery, and imaging that are not interchangeable with its closest analogs, making its precise selection critical for research reproducibility and experimental success.

Quantitative Differentiation of SVS-1 Peptide Against Closest Analogs


Superior Cancer Cell Selectivity Over Normal Cells: A Direct Quantitative Comparison

SVS-1 demonstrates a quantifiable and significant preference for killing cancer cells over non-cancerous cells. In head-to-head studies against a panel of cell lines, SVS-1 exhibited potent cytotoxicity against several cancer types (A549 lung carcinoma, KB epidermal carcinoma, MCF-7 breast carcinoma, MDA-MB-436 breast carcinoma) while showing markedly lower activity against normal human umbilical vein endothelial cells (HUVEC) and erythrocytes [1]. This selectivity is a direct consequence of its membrane-induced folding mechanism, which is triggered by the electronegative surface of cancer cells. This is in stark contrast to a broad-spectrum AMP, where activity is less discriminatory [1].

Cancer Biology Peptide Therapeutics Cytotoxicity

Enhanced Tumor Selectivity vs. KV-Derivative Analogs (RV6 and HV6) in Cell Uptake

The replacement of lysine residues in SVS-1 with arginine (RV6) or histidine (HV6) significantly alters its cancer cell selectivity. A comparative study using 67Ga-radiolabeled peptides showed that while the 67Ga-NOTA-RV6 derivative had high accumulation in KB cancer cells (up to 143% uptake/mg protein), it also exhibited equally high uptake in 3T3-L1 normal fibroblasts, indicating a complete loss of selectivity [1]. In contrast, the original SVS-1 sequence (67Ga-NOTA-KV6) and the HV6 derivative maintained significantly lower uptake in 3T3-L1 cells relative to KB cells, demonstrating superior cancer cell specificity [1].

Tumor Targeting Peptide Engineering Radiopharmacy

Quantitatively Defined Tumor-to-Background Ratios in Vivo for Imaging Applications

SVS-1 (as 67Ga-NOTA-KV6) provides quantifiably high tumor-to-blood and tumor-to-muscle ratios in vivo, which are essential metrics for effective tumor imaging and theranostic applications. In a biodistribution study, 67Ga-NOTA-KV6 achieved a tumor uptake of 4.46% ID/g 30 min post-injection, which is comparable to the RV6 derivative (4.76% ID/g) [1]. Critically, at 120 min post-injection, 67Ga-NOTA-KV6 achieved a superior tumor/blood ratio of 7.7 and a tumor/muscle ratio of 5.0, which are among the highest reported for this class of peptides [1].

Molecular Imaging Biodistribution Theranostics

Unique Drug Delivery Capability: ~1000-Fold Improvement in Paclitaxel Solubility

SVS-1 demonstrates a unique, dual-functionality as both an anticancer agent and a highly effective intracellular delivery vehicle, a property not shared by many simple lytic peptides. At sub-lytic concentrations, SVS-1 rapidly translocates across the cell membrane into the cytoplasm and nucleus without killing the cell [1]. When conjugated to the hydrophobic drug Paclitaxel (PTX), SVS-1 improved the drug's aqueous solubility by approximately 1000-fold (quantified as ~1000x) and successfully delivered and released PTX to cancer cells in vitro and to tumors in vivo without the use of toxic adjuvants [1]. This is a direct, quantifiable measure of its utility as a delivery platform.

Drug Delivery Solubility Enhancement Bioconjugation

High-Value Research Applications for SVS-1 Peptide Based on Evidence


Targeted Anticancer Therapy Research Requiring High Cancer Cell Selectivity

Based on its quantifiably higher selectivity for cancer cells over normal HUVEC and erythrocytes compared to non-specific AMPs [1], SVS-1 is the optimal choice for research focused on minimizing off-target cytotoxicity. This includes mechanism-of-action studies, target validation assays, and the development of new therapies aimed at exploiting the unique lipid composition of cancer cell membranes. The evidence confirms its preferential killing is not a general cationic effect but a specific, membrane-induced process.

Development of Next-Generation Tumor Imaging Agents and Theranostics

SVS-1 is the preferred CAP scaffold for developing high-contrast tumor imaging agents. The direct comparative evidence shows that 67Ga-NOTA-KV6 (SVS-1) provides superior tumor/muscle (5.0) and tumor/blood (7.7) ratios at 120 min, outperforming its RV6 and HV6 derivatives [2]. This quantitative advantage in image contrast is critical for applications in radiopharmacy, nuclear medicine research, and the development of theranostic platforms where clear delineation of tumor margins and low background signal are essential.

Intracellular Delivery of Poorly Soluble or Impermeable Drug Candidates

SVS-1's proven ability to increase the aqueous solubility of conjugated cargo (e.g., Paclitaxel) by ~1000-fold and translocate it into cancer cell cytoplasm and nuclei at sub-lytic concentrations [3] makes it a powerful tool for drug delivery research. It is uniquely suited for projects aimed at rescuing 'orphaned' drug candidates that have been abandoned due to poor solubility or permeability issues, offering a targeted, non-toxic adjuvant-free delivery method.

Mechanistic Studies on Membrane-Induced Peptide Folding and Translocation

SVS-1's precisely defined, two-state folding mechanism—from random coil in solution to β-hairpin upon contact with an anionic membrane—offers a highly controllable model system [1]. It is the ideal compound for fundamental biophysical research using techniques like circular dichroism (CD) spectroscopy, fluorescence, and molecular dynamics (MD) simulations to study membrane-protein interactions, peptide folding energetics, and the specific 'flip and dip' insertion mechanism at lipid bilayers [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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